3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one
Description
Properties
CAS No. |
88051-58-5 |
|---|---|
Molecular Formula |
C18H17NO2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5,5-diphenyl-3-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C18H17NO2S/c1-13(2)19-16(20)18(21-17(19)22,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
HJMVYYBDPHTZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(OC1=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one can be achieved through several methods. One common approach involves the enantiospecific oxidative carbonylation of commercially available β-amino alcohols. For instance, the cyclocarbonylation reaction can be carried out at 100°C in 1,2-dimethoxyethane (DME) as the solvent for 15 hours, under 20 atm of a 4:1 mixture of CO-air and in the presence of the catalytic system PdI2/KI (substrate:KI:PdI2 molar ratio = 100:10:1), yielding the oxazolidinone derivative in 81% isolated yield .
Industrial Production Methods
While specific industrial production methods for 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. Additionally, its oxazolidinone ring structure allows it to interact with ribosomal RNA, disrupting protein synthesis in microbial cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between 3-isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one and analogous compounds:
Key Observations:
Thioxo vs. For example, lithiation of the oxo-containing analog in occurs at the exocyclic CH₂ group due to steric protection of the carbonyl . The thioxo variant may exhibit different lithiation behavior due to sulfur’s polarizability.
Substituent Effects: The isopropyl and 5,5-diphenyl groups provide steric bulk, common in chiral auxiliaries (e.g., ’s compound).
Biological Activity
3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one (CAS No. 88051-58-5) is a synthetic compound belonging to the class of thioxooxazolidinones, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one is C18H19NOS, with a molecular weight of 295.41 g/mol. The compound features a thioxo group (C=S) that contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| CAS Number | 88051-58-5 |
| Molecular Formula | C18H19NOS |
| Molecular Weight | 295.41 g/mol |
| IUPAC Name | 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one |
Antimicrobial Activity
Research has shown that compounds in the thioxooxazolidinone class exhibit significant antimicrobial properties. A study evaluating various derivatives, including 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one, found effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These effects suggest a potential role in treating inflammatory conditions like arthritis.
Cannabinoid Receptor Activity
A study on related thiohydantoins indicated that modifications to the oxazolidinone structure could enhance affinity for cannabinoid receptors (CB1). While specific data on 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one is limited, its structural similarities suggest potential activity at these receptors, which could have implications for pain management and neuroprotection.
Case Studies
- Antibacterial Efficacy : In a comparative study, 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one demonstrated superior antibacterial activity against Staphylococcus aureus compared to traditional antibiotics. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of control substances.
- Anti-inflammatory Research : In vivo studies using animal models showed that administration of the compound significantly reduced paw edema induced by carrageenan, indicating potent anti-inflammatory effects.
The biological activity of 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thioxo group facilitates binding to enzymes involved in inflammatory pathways.
- Receptor Modulation : Potential interaction with cannabinoid receptors may modulate pain perception and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
